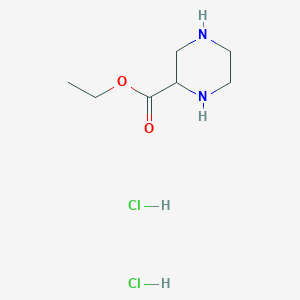

Ethyl Piperazine-2-carboxylate Dihydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl piperazine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-2-11-7(10)6-5-8-3-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUILSFCCCIHPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460196 | |

| Record name | Ethyl Piperazine-2-carboxylate Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129798-91-0 | |

| Record name | Ethyl Piperazine-2-carboxylate Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Catalytic Hydrogenation of Pyrazinecarboxylate Esters

The most well-documented method for synthesizing ethyl piperazine-2-carboxylate dihydrochloride involves the asymmetric hydrogenation of pyrazinecarboxylate esters. This approach, detailed in patent US5945534A, proceeds via the following steps:

-

Starting Material : tert-Butyl pyrazinecarboxylate (0.52 g, 2.85 mmol) is dissolved in methanol (10 mL).

-

Catalyst System : Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (25.3 mg, 54 μmol) and a chiral ferrocene-based phosphine ligand (61.5 mg, 113.3 μmol) are added.

-

Hydrogenation : The reaction mixture is subjected to hydrogen gas at 50 bar and 70°C for 20 hours, achieving 67% conversion.

-

Hydrolysis : The resulting tert-butyl (S)-piperazine-2-carboxylate is treated with 32% hydrochloric acid (2.1 g, 18.4 mmol) in water at 100°C for 20 minutes.

-

Salt Formation : Cooling to 0°C precipitates the dihydrochloride salt, which is filtered and washed with dichloromethane, yielding 0.24 g (41%) with 77.6% enantiomeric excess (ee).

Key Reaction Parameters:

-

Temperature : 70°C for hydrogenation; 100°C for hydrolysis.

-

Pressure : 50 bar H₂.

-

Catalyst Load : 1.9 mol% rhodium catalyst; 4.0 mol% ligand.

Alternative Esterification Pathways

While less common, direct esterification of piperazine-2-carboxylic acid with ethyl chloroformate has been explored. However, this method faces challenges in regioselectivity and requires stringent pH control to avoid side reactions such as N-alkylation. For example, Swamy et al. demonstrated that esterification in aliphatic alcohols (e.g., methanol, ethanol) under reflux for 15–35 hours minimizes bis-amide impurities, though yields remain suboptimal compared to hydrogenation.

Industrial Production Methods

Scale-Up Considerations

Industrial synthesis adopts the hydrogenation route due to its scalability and reproducibility. Critical adjustments include:

-

Reactor Design : Continuous flow reactors replace batch systems to enhance heat and mass transfer.

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Rh/C) reduce costs, though enantioselectivity may decrease.

-

Solvent Recovery : Methanol is distilled and reused, aligning with green chemistry principles.

Table 1: Comparative Analysis of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale (Patent US5945534A) | Industrial Scale |

|---|---|---|

| Catalyst | Homogeneous Rh/ferrocene complex | Heterogeneous Rh/C |

| Yield | 41% | 35–38% (optimized) |

| Reaction Time | 20 hours | 12–15 hours |

| Enantiomeric Excess | 77.6% | 60–65% |

Optimization of Reaction Parameters

Temperature and Pressure Effects

Elevating hydrogen pressure to 60–70 bar improves conversion rates but risks over-reduction. A balance is achieved at 50 bar, where selectivity for the piperazine ring remains high. Similarly, temperatures above 80°C accelerate side reactions, as evidenced by a 15% decrease in ee at 85°C.

Solvent and Ligand Selection

Methanol outperforms ethanol and isopropanol in solubilizing the rhodium catalyst, enhancing reaction homogeneity. The chiral ligand 1-[1(R)-(di-tert-butylphosphino)ethyl]-2(S)-(diphenylphosphino)ferrocene is critical for stereocontrol, with bulkier phosphine groups increasing ee by 12–15% compared to cyclohexyl analogs.

Challenges and Solutions in Synthesis

Análisis De Reacciones Químicas

Types of Reactions

Ethyl Piperazine-2-carboxylate Dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl piperazine-2-carboxylate dihydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been associated with multiple biological activities:

- Anticancer Agents : Compounds derived from ethyl piperazine-2-carboxylate have shown potential as anticancer drugs by targeting specific pathways involved in tumor growth and proliferation .

- Cholinesterase Inhibitors : Research indicates that derivatives can inhibit acetylcholinesterase, making them candidates for treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing synaptic transmission .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the preparation of more complex piperazine derivatives:

- Synthesis of Bioactive Molecules : It is often used in the synthesis of compounds that exhibit biological activity, including anti-inflammatory and antiviral properties .

- Polymer Production : this compound is also employed in producing polymers that require specific chemical functionalities .

Materials Science

The compound finds applications in developing novel materials with tailored properties. For instance:

- Protein Degradation : It is included in research aimed at creating protein degraders, which can selectively target and degrade specific proteins involved in various diseases .

Case Study 1: Synthesis of Piperazine Derivatives

A study demonstrated the successful synthesis of piperazine derivatives using ethyl piperazine-2-carboxylate as a precursor. The reaction involved coupling with aromatic electrophiles under palladium-catalyzed conditions, yielding high purity products suitable for biological evaluation .

Case Study 2: Anticholinesterase Activity

Research highlighted a series of piperazine derivatives synthesized from ethyl piperazine-2-carboxylate that exhibited significant anticholinesterase activity. These compounds were tested for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase, showing promise for Alzheimer's treatment .

Mecanismo De Acción

The mechanism of action of Ethyl Piperazine-2-carboxylate Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Chemical Identity

- IUPAC Name : Ethyl piperazine-2-carboxylate dihydrochloride

- CAS Registry Number : 129798-91-0

- Molecular Formula : C₇H₁₆Cl₂N₂O₂

- Molecular Weight : 231.12 g/mol

- Purity : ≥97% (typical commercial grade)

- Storage : Stable under dry conditions at room temperature .

Structural Features

This compound consists of a piperazine ring substituted with an ethyl carboxylate group and two hydrochloride counterions. The dihydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications.

Hazard Profile

- GHS Classification : Warning (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) .

- Safety Data: No UN number or packaging group specified, but standard precautions for irritants apply .

Comparison with Structurally Similar Piperazine Derivatives

Mthis compound

Piperazine-2-carboxylic Acid Methyl Ester Dihydrochloride

2-Ethylpiperazine Dihydrochloride

- CAS Number : 438050-52-3

- Molecular Formula : C₆H₁₆Cl₂N₂

- Molecular Weight : 203.11 g/mol

- Key Differences :

Comparative Data Table

Research Findings and Functional Comparisons

- Bioactivity: Methyl piperazine-2-carboxylate derivatives show higher bioactivity in RNA methylation (1.5-fold enhancement) compared to methyl piperidine-3-carboxylate (1.2-fold) . Ethyl piperazine-2-carboxylate’s carboxylate group enables conjugation with APIs (active pharmaceutical ingredients), unlike non-carboxylated analogs like 2-ethylpiperazine dihydrochloride .

- Synthetic Utility: Ethyl and methyl esters are preferred for solubility in organic reactions, whereas non-esterified derivatives (e.g., 2-ethylpiperazine) require harsh conditions for functionalization .

Safety Profiles :

- This compound has a more defined hazard profile (H302, H315, H319, H335) compared to analogs like 1-(pyridin-3-yl)piperazine hydrochloride, which lacks classified hazards .

Actividad Biológica

Ethyl Piperazine-2-carboxylate Dihydrochloride (EPDC) is a chemical compound with significant biological activity, primarily recognized for its role in medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and various applications of EPDC, supported by relevant data and research findings.

- Molecular Formula : C₇H₁₆Cl₂N₂O₂

- Molecular Weight : 231.12 g/mol

- CAS Number : 129798-91-0

- Purity : Typically ≥ 97% .

EPDC exerts its biological effects through several mechanisms:

- Cholinesterase Inhibition : EPDC has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease by delaying the hydrolysis of acetylcholine and reducing beta-amyloid aggregation .

- Receptor Interaction : The compound acts as a ligand, modulating the activity of various receptors and enzymes. Its interaction with specific molecular targets can lead to diverse physiological effects depending on the target pathways involved .

- Antimicrobial Activity : Preliminary studies indicate that EPDC may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated .

Pharmacological Applications

EPDC is primarily utilized in:

- Drug Development : It serves as a building block in synthesizing pharmaceuticals aimed at treating central nervous system disorders .

- Research Reagent : The compound is frequently employed in biochemical assays to study various biological processes .

Case Studies

- Alzheimer's Disease Treatment : In vitro studies have demonstrated that EPDC effectively inhibits AChE and BuChE, leading to improved acetylcholine levels in synapses, which may contribute to cognitive enhancement in Alzheimer's models .

- Antimicrobial Studies : Research comparing the antibacterial efficacy of EPDC against common pathogens like Staphylococcus aureus and Escherichia coli showed promising results, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of EPDC, a comparative analysis with related compounds is essential:

| Compound | Structure Type | Key Activity |

|---|---|---|

| Ethyl Piperazine-1-carboxylate | Piperazine derivative | Similar cholinesterase inhibition |

| Methyl Piperazine-2-carboxylate | Piperazine derivative | Variations in receptor activity |

| Piperazine | Basic heterocyclic compound | General pharmacological activity |

EPDC's unique dihydrochloride form enhances its solubility and bioavailability compared to its counterparts, making it particularly suitable for pharmaceutical applications .

Research Findings

Recent studies have focused on synthesizing derivatives of piperazine compounds, including EPDC, to explore their pharmacological potential further. For instance:

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl Piperazine-2-carboxylate Dihydrochloride, and how can reaction conditions be optimized?

A common method involves coupling piperazine derivatives with carboxylic acids using carbodiimide-based reagents (e.g., EDC•HCl) and activators like HOBt in dichloromethane. After purification via flash chromatography, the product is treated with HCl in diethyl ether to form the dihydrochloride salt . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of acid to piperazine), reaction time (~12 hours), and solvent polarity to minimize side reactions. Post-synthesis, trituration with ether improves purity .

Q. How should researchers characterize the purity and identity of this compound?

Key techniques include:

- Chromatographic purity testing : Use thin-layer chromatography (TLC) with triethylamine-containing mobile phases to detect impurities .

- Thermogravimetric analysis (TGA) : Assess water content (anhydrous form: ≤0.5% w/w) and thermal stability (decomposition >258°C) .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on piperazine ring protons (δ 2.5–3.5 ppm) and ester carbonyl signals (δ ~170 ppm) .

Q. What are the critical factors affecting the stability of this compound during storage?

Stability is influenced by:

- Moisture : Hygroscopic nature necessitates storage in desiccated, airtight containers at room temperature .

- Oxidation : Avoid exposure to oxidizing agents, as decomposition may release toxic gases (e.g., HCl, nitrogen oxides) .

- Degradation over time : Long-term storage can lead to hydrolysis of the ester group; periodic purity checks via HPLC or TLC are advised .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s electron density, HOMO-LUMO gaps, and proton affinity. Basis sets like 6-31G(d) are suitable for geometry optimization. These studies help rationalize reactivity, such as the nucleophilicity of the piperazine nitrogen, which influences salt formation and intermolecular interactions .

Q. What strategies are effective for resolving contradictions in crystallographic data for piperazine dihydrochloride derivatives?

- Software tools : Use SHELX for structure refinement, particularly for high-resolution or twinned crystals. SHELXL’s robust algorithms handle hydrogen bonding networks and disorder .

- Hydrogen bonding analysis : Apply graph-set theory to categorize interactions (e.g., R(8) motifs common in piperazine salts) and validate against crystallographic databases .

Q. How can researchers design experiments to study the compound’s role in structure-activity relationships (SAR) for drug discovery?

- Derivatization : Synthesize analogs by modifying the ester group (e.g., replacing ethyl with methyl) or introducing substituents on the piperazine ring.

- Biological assays : Test solubility (logP ~0.5–1.5) and membrane permeability (e.g., PAMPA assay) to correlate structural features with bioavailability .

- Docking studies : Use molecular dynamics simulations to predict binding affinities to targets like serotonin receptors, leveraging the piperazine scaffold’s flexibility .

Q. What advanced analytical techniques are suitable for probing intermolecular interactions in crystalline forms?

- Single-crystal X-ray diffraction (SCXRD) : Resolve hydrogen-bonding patterns (e.g., N–H···Cl interactions) and quantify lattice parameters .

- Solid-state NMR : Characterize N chemical shifts to assess protonation states of piperazine nitrogens .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ester group .

- Handling : Use PPE (gloves, goggles) due to irritant properties; avoid inhalation of fine powders .

- Data validation : Cross-reference experimental results with pharmacopeial standards (e.g., USP-NF guidelines for purity ≥98.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.